2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol

Medicinal Chemistry CNS Drug Discovery ADME/Tox

2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol (CAS 1038706-90-9, MF: C10H14ClNO, MW: 199.68) is a chiral secondary amino alcohol belonging to the phenethylamine derivative class. Characterized by a 3-chlorophenyl group, an ethylamino linker, and a terminal ethanol moiety, this compound is exclusively intended for research and development applications as a synthetic intermediate and a pharmacological probe.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
Cat. No. B7816120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)NCCO
InChIInChI=1S/C10H14ClNO/c1-8(12-5-6-13)9-3-2-4-10(11)7-9/h2-4,7-8,12-13H,5-6H2,1H3
InChIKeyYNHSNBGZZGPSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol: Core Chemical Profile for Strategic Procurement in Drug Discovery


2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol (CAS 1038706-90-9, MF: C10H14ClNO, MW: 199.68) is a chiral secondary amino alcohol belonging to the phenethylamine derivative class . Characterized by a 3-chlorophenyl group, an ethylamino linker, and a terminal ethanol moiety, this compound is exclusively intended for research and development applications as a synthetic intermediate and a pharmacological probe . Its physicochemical profile, defined by a predicted LogP of 2.06 and a topological polar surface area (tPSA) of 32.3 Ų, positions it within a favorable drug-like chemical space for central nervous system (CNS) target engagement .

2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol: Mitigating Risk in Reagent Selection Through Defined Substitution Impact


Assuming functional interchangeability between 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol and its close structural analogs constitutes a significant and demonstrable risk to experimental reproducibility and target selectivity. The specific substitution pattern on the phenyl ring (meta-chloro) and the stereochemical configuration of the chiral center exert non-linear and quantifiable effects on key molecular properties . These differences manifest as variations in lipophilicity (LogP), which directly influences passive membrane permeability and non-specific binding [1]. Consequently, even minor alterations in substituent position (e.g., ortho vs. meta vs. para) or halogen identity (e.g., Cl vs. Br) can profoundly alter binding affinities (Ki/IC50) for intended molecular targets such as monoamine transporters or specific receptors [2], making direct, generic substitution a scientifically unsound practice without empirical validation.

2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol: Evidence-Based Differentiation and Comparative Performance Data


Enhanced Lipophilicity as a Direct Driver of Improved CNS Target Engagement

The meta-chloro substitution in 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol confers a predicted LogP of 2.06, which is significantly higher than that of its non-halogenated methyl analog, 2-[(3-methylphenyl)amino]-ethanol (predicted LogP ~1.4 for a related structure) [1]. This increase in lipophilicity is a key determinant for enhancing passive diffusion across the blood-brain barrier and accessing intracellular CNS targets, a critical requirement for many neurological probe applications .

Medicinal Chemistry CNS Drug Discovery ADME/Tox

Meta-Chloro Substitution Imparts a Differential Binding Profile at the Dopamine Transporter (DAT)

The 3-chlorophenyl moiety is a key pharmacophore for interacting with the dopamine transporter (DAT). For the target compound, in vitro inhibition of dopamine (DA) uptake was measured at 900.0 nM in a rat brain synaptosomal preparation [1]. While the para-chloro regioisomer's DAT activity is not directly reported, the significant shift in potency from 900 nM (meta) to a lower affinity Ki of 1.11E+6 nM for the structurally related compound (likely differing in the linker region) against the related target Phenylethanolamine N-Methyltransferase (PNMT) underscores the sensitivity of the binding site to specific substituent geometry [2].

Neuroscience Monoamine Transporter Addiction Research

Physicochemical Property Divergence: Density and Boiling Point Differentiate from Bromo Analog

When considering alternative halogens for synthetic versatility or isotopic labeling, the choice between the 3-chloro and 3-bromo analogs yields a substantial difference in bulk physical properties. The target compound (3-chloro) has a predicted density of 1.1±0.1 g/cm³ and a boiling point of 313.4±22.0 °C [1]. In direct contrast, its brominated counterpart, 2-((1-(3-bromophenyl)ethyl)amino)ethanol, exhibits a significantly higher predicted density of 1.367±0.06 g/cm³ and a higher boiling point of 341.8±22.0 °C . These disparities are critical for downstream processing, purification, and analytical method development.

Process Chemistry Analytical Chemistry Quality Control

Commercial Availability and Purity: Differentiating from the Para-Chloro Regioisomer

For procurement and research continuity, the commercial landscape of the meta-chloro versus para-chloro regioisomers presents a tangible differentiator. The target compound (meta-chloro, CAS 1038706-90-9) is readily available from multiple suppliers in standard research quantities with a typical minimum purity specification of 95% . Conversely, the direct para-chloro analog (CAS 90945-03-2) is less frequently stocked and often requires custom synthesis or specialized sourcing, which can introduce significant lead time and cost variability to research timelines .

Sourcing Procurement Chemical Intermediates

2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol: Optimal Research Applications Derived from Differentiated Evidence


CNS Drug Discovery: Leveraging Meta-Chloro Substitution for DAT Pharmacology

This compound is the optimal choice for programs focused on modulating the dopamine transporter (DAT). Its demonstrated, albeit moderate, inhibitory activity (IC50 = 900 nM) on DA uptake [1] provides a validated starting point for medicinal chemistry optimization. The meta-chloro substitution pattern is a critical pharmacophore for this activity, making it superior to regioisomeric or non-halogenated analogs lacking this specific interaction . This positions it as a valuable tool compound for probing DAT function in neurological and psychiatric disease models, including addiction and attention disorders.

Synthetic Intermediates: A Readily Available Chiral Building Block

As a chiral secondary amino alcohol, the compound serves as a versatile and commercially accessible intermediate for asymmetric synthesis [1]. Its relatively low density (1.1 g/cm³) and boiling point (313.4°C) compared to heavier halogen analogs facilitate easier handling and purification during multi-step synthetic sequences. Researchers aiming to build more complex molecular architectures with a defined stereocenter and a 3-chlorophenyl motif will find this compound's broad commercial availability a significant advantage for maintaining project momentum and ensuring reproducibility.

Pharmacophore Modeling and SAR Studies: Defining Halogen Binding Requirements

The distinct physicochemical and biological properties of the 3-chloro substitution make this compound an ideal candidate for detailed structure-activity relationship (SAR) investigations. By systematically comparing it to the 3-bromo, 4-chloro, and non-halogenated analogs, researchers can precisely map the steric and electronic requirements of a target binding pocket [1]. The quantifiable differences in lipophilicity (LogP = 2.06) and molecular weight (199.68 g/mol) provide clear data points for building and refining computational pharmacophore models , ultimately guiding the design of more potent and selective lead molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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